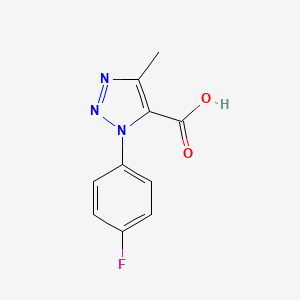
3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one
Übersicht
Beschreibung
“3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one” is a chemical compound with the molecular formula C6H7NO2 . It has a molecular weight of 125.12 . This compound is typically used for research purposes.
Synthesis Analysis
The synthesis of oxazol-5-one derivatives, which includes “this compound”, involves a classical process known as Erlenmeyer-Plöchl Azlactone Synthesis . This method has been used to synthesize a variety of oxazol-5-one derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H7NO2 . Further structural characterization can be obtained through techniques such as NMR, HPLC, and LC-MS .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 125.13 and a molecular formula of C6H7NO2 . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, this compound can be used as a building block for the synthesis of various heterocyclic compounds. In medicinal chemistry, this compound can be used to synthesize small-molecule drugs and other compounds with potential therapeutic applications. In materials science, this compound can be used to synthesize polymers and other materials with useful properties.
Wirkmechanismus
The mechanism of action of 3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one is not well understood. However, it is believed that the cyclopropyl ring of this compound can interact with biological macromolecules such as proteins and nucleic acids, leading to a range of biological effects. In addition, the oxazole ring of this compound may be able to form hydrogen bonds with biological macromolecules, which could lead to further biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which could lead to potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one in lab experiments include its low cost, its wide availability, and its versatility as a building block for organic synthesis. The main limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
The future directions for 3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one research include further investigation into its mechanism of action and biochemical and physiological effects. In addition, further research should be conducted into the potential therapeutic applications of this compound, including its potential use as an anti-inflammatory and anti-cancer agent. Finally, further research should be conducted into the synthesis of polymers and other materials using this compound as a building block.
Safety and Hazards
The safety information for “3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
3-cyclopropyl-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-6-3-5(7-9-6)4-1-2-4/h3-4,7H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTSZVGLRSUAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)ON2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B6615319.png)

![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)
![2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid](/img/structure/B6615335.png)






